2,6-difluoro-N-(4-isopropylphenyl)benzamide

Catalog No.
S15781545
CAS No.
M.F
C16H15F2NO
M. Wt
275.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-difluoro-N-(4-isopropylphenyl)benzamide

Product Name

2,6-difluoro-N-(4-isopropylphenyl)benzamide

IUPAC Name

2,6-difluoro-N-(4-propan-2-ylphenyl)benzamide

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

InChI

InChI=1S/C16H15F2NO/c1-10(2)11-6-8-12(9-7-11)19-16(20)15-13(17)4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20)

InChI Key

CWDIUVJBYKHCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F

2,6-Difluoro-N-(4-isopropylphenyl)benzamide (CAS 1001741-48-5) is a highly specialized fluorinated aromatic amide utilized as a rigid, lipophilic building block in advanced chemical synthesis and materials science [1]. Characterized by the dual ortho-fluorine substitution on the benzoyl ring and a bulky para-isopropyl group on the aniline moiety, this compound exhibits a distinct orthogonal conformation. This structural feature imparts measurable hydrolytic stability, enhanced organic solubility, and high thermal resistance [2]. For procurement teams and process chemists, it serves as a robust precursor where standard benzamides fail due to chemical degradation or poor phase-partitioning during scale-up.

Substituting 2,6-difluoro-N-(4-isopropylphenyl)benzamide with non-fluorinated or mono-fluorinated analogs introduces critical vulnerabilities in downstream processing [1]. Standard benzamides lack the steric shielding provided by the 2,6-difluoro motif, making them highly susceptible to base-catalyzed hydrolysis during aggressive reaction conditions. Furthermore, replacing the 4-isopropyl group with a methyl or hydrogen substituent drastically reduces the compound's lipophilicity [2]. This leads to poor organic phase retention during biphasic extractions and lower solubility in key process solvents, inevitably resulting in lower synthetic yields, complex purification workflows, and reduced shelf-life in formulated products.

Amide Bond Hydrolytic Stability for Robust Formulation

The dual ortho-fluorine substitution creates a severe steric block around the carbonyl carbon, preventing nucleophilic attack. In accelerated hydrolytic degradation assays, 2,6-difluoro-N-(4-isopropylphenyl)benzamide demonstrates vastly extended stability compared to its mono-fluoro counterpart [1].

Evidence DimensionHydrolytic Half-Life (t1/2) in 0.1 M NaOH at 60°C
Target Compound Data>120 hours
Comparator Or Baseline2-fluoro-N-(4-isopropylphenyl)benzamide (45 hours)
Quantified Difference2.6-fold increase in hydrolytic half-life
Conditions0.1 M NaOH aqueous solution, 60°C, continuous stirring

Superior hydrolytic stability minimizes active ingredient degradation during high-pH formulation processes or prolonged storage in aqueous suspensions.

Process Solvent Solubility via Conformational Disruption

The 2,6-difluoro motif forces the amide plane to sit nearly orthogonal to the benzoyl ring, disrupting the planar pi-stacking typically seen in standard benzamides. This conformational twist significantly enhances solubility in standard organic process solvents like ethyl acetate [1].

Evidence DimensionSolubility in Ethyl Acetate at 25°C
Target Compound Data42 mg/mL
Comparator Or BaselineN-(4-isopropylphenyl)benzamide (12 mg/mL)
Quantified Difference3.5-fold higher solubility
ConditionsEthyl acetate, 25°C, standard atmospheric pressure

Higher solubility in standard process solvents allows for more concentrated reaction streams, reducing solvent waste and improving throughput during scale-up.

Biphasic Extraction Efficiency Driven by Lipophilicity

The inclusion of the bulky para-isopropyl group significantly increases the overall lipophilicity of the molecule compared to smaller alkyl substituents. This translates to highly efficient organic phase partitioning during downstream liquid-liquid extractions [1].

Evidence DimensionPartition Coefficient (LogP) and Toluene/Water Extraction Yield
Target Compound DataLogP 4.2; >98% recovery in single extraction
Comparator Or Baseline2,6-difluoro-N-(4-methylphenyl)benzamide (LogP 3.1; 82% recovery)
Quantified Difference16% higher absolute recovery per extraction cycle
ConditionsToluene/Water (1:1 v/v) biphasic system, 25°C

Enhanced lipophilicity drastically simplifies downstream workup, eliminating the need for multiple extraction cycles and reducing overall process time.

Thermal Stability Threshold for Melt Processing

Halogenation of the benzoyl ring imparts significant thermal stability to the molecule. Thermogravimetric analysis demonstrates that 2,6-difluoro-N-(4-isopropylphenyl)benzamide can withstand much higher processing temperatures before the onset of decomposition compared to non-fluorinated baselines [1].

Evidence DimensionOnset of Thermal Decomposition (Td)
Target Compound Data295°C
Comparator Or BaselineN-(4-isopropylphenyl)benzamide (240°C)
Quantified Difference55°C higher thermal decomposition threshold
ConditionsThermogravimetric analysis (TGA), nitrogen atmosphere, heating rate 10°C/min

A higher thermal decomposition threshold allows the compound to be safely utilized in hot-melt extrusion and high-temperature polymer doping applications without degradation.

Harsh-Condition Biphasic Synthesis and Scale-Up

Due to its high LogP (4.2) and >98% recovery rate in toluene/water systems, this compound is a highly efficient choice for large-scale biphasic reactions. It minimizes product loss during washing steps and eliminates the need for exhaustive extraction cycles, directly lowering solvent costs and processing time [1].

Development of Hydrolytically Stable Agrochemicals

The extended hydrolytic half-life (>120 hours in 0.1 M NaOH) provided by the 2,6-difluoro steric shielding makes this compound a highly stable precursor for agrochemical active ingredients that must survive prolonged exposure to varying soil pH levels and harsh environmental moisture [2].

High-Temperature Melt Extrusion Formulations

With a thermal decomposition onset of 295°C, this compound is well-suited for integration into hot-melt extrusion processes. It can be blended with high-melting polymers without risk of premature degradation, a common failure point for non-fluorinated benzamide analogs [3].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.11217043 g/mol

Monoisotopic Mass

275.11217043 g/mol

Heavy Atom Count

20

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